N,N-Dimethylacetamide-2,2,2-D3

Übersicht

Beschreibung

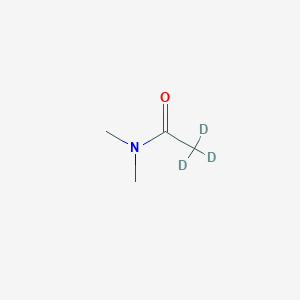

N,N-Dimethylacetamide-2,2,2-D3 is a deuterated form of N,N-Dimethylacetamide, where the hydrogen atoms in the methyl groups are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its ability to act as a solvent and its stability under various conditions .

Vorbereitungsmethoden

N,N-Dimethylacetamide-2,2,2-D3 can be synthesized through several methods. One common method involves the reaction of deuterated acetic acid with dimethylamine. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium . Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

Hydrolysis

DMAc-D3 undergoes acid-catalyzed hydrolysis, cleaving the acyl-N bond to produce deuterated acetic acid (CDCOOH) and dimethylamine hydrochloride :

Deuterium substitution may introduce kinetic isotope effects, slowing proton/deuteron transfer steps compared to non-deuterated DMAc .

Participation in Cyanation Reactions

In copper-catalyzed cyanation of aryl halides, DMAc-D3 serves as a cyanide source. The reaction involves:

Example:

Radical Reactions

Under oxidative conditions (e.g., peroxides or Cu catalysis), DMAc-D3 participates in radical pathways. For instance:

Isotope Effects and Spectroscopic Insights

-

NMR Studies: Deuterium labeling in DMAc-D3 enables detailed analysis of internal rotation barriers. For example, studies reveal slowed rotation about the C–N bond due to isotopic substitution .

-

Kinetic Isotope Effects (KIE): Reactions involving C–D bond cleavage (e.g., hydrolysis) exhibit KIEs () ranging from 2–7, depending on the mechanism .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Organic Reactions

Solvent Properties : DMAc-d3 is utilized as a polar aprotic solvent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it ideal for reactions involving strong bases, such as nucleophilic substitutions and polymerizations. The presence of deuterium allows for tracking reaction pathways through NMR spectroscopy, providing insights into reaction mechanisms.

Case Study : A study demonstrated the use of DMAc-d3 in the synthesis of amides from carboxylic acids and amines. The deuterated solvent allowed researchers to monitor the reaction kinetics via NMR, revealing critical information about the rate-limiting steps in the formation of amides .

Polymer Chemistry

Polymer Solvent : DMAc-d3 is extensively used in the production and processing of polymers, particularly polyacrylonitrile (PAN) and spandex. Its high boiling point and excellent solvating properties facilitate the dissolution of these polymers during spinning processes.

Application in Cellulose Dissolution : A notable application involves the dissolution of cellulose using a lithium chloride/DMAc-d3 solution. This method provides a true solution necessary for gel permeation chromatography, allowing for accurate molar mass distribution analysis of cellulose samples .

Pharmaceutical Applications

Drug Formulation : DMAc-d3 serves as an excipient in various pharmaceutical formulations. Its compatibility with active pharmaceutical ingredients (APIs) enhances drug solubility and stability.

Example : In the formulation of teniposide (Vumon), DMAc-d3 is used to improve the drug's solubility profile, facilitating better bioavailability during clinical administration .

Analytical Chemistry

NMR Spectroscopy : The deuterated nature of DMAc-d3 makes it an excellent solvent for NMR spectroscopy, particularly in the analysis of small molecules and macromolecules. The absence of hydrogen signals from the solvent simplifies spectra interpretation.

Research Findings : Studies have shown that using DMAc-d3 as a solvent can significantly improve the resolution and sensitivity of NMR analyses, allowing for detailed structural elucidation of complex organic compounds .

Environmental and Safety Considerations

While DMAc-d3 has numerous applications, it is essential to consider its safety profile. Studies indicate that exposure to DMAc can lead to hepatotoxicity and other health concerns if not managed properly . Therefore, appropriate safety measures should be implemented when handling this compound.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N,N-Dimethylacetamide-2,2,2-D3 involves its interaction with various molecular targets. In biological systems, it can inhibit the nuclear factor kappa-B (NF-κB) signaling pathway, which plays a key role in inflammation and immune responses . This inhibition can reduce the production of inflammatory mediators and protect against neuroinflammation.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylacetamide-2,2,2-D3 is similar to other deuterated amides, such as N,N-Dimethylformamide-2,2,2-D3 and N,N-Dimethylpropionamide-2,2,2-D3. it is unique in its specific applications and properties:

N,N-Dimethylformamide-2,2,2-D3: Used primarily as a solvent in organic synthesis and as a reagent in formylation reactions.

N,N-Dimethylpropionamide-2,2,2-D3: Used in the synthesis of pharmaceuticals and as a solvent in polymer production. This compound stands out due to its stability and effectiveness in a wide range of applications, particularly in NMR spectroscopy and drug formulation.

Biologische Aktivität

N,N-Dimethylacetamide-2,2,2-D3 (DMAc-D3) is a deuterated derivative of N,N-dimethylacetamide (DMAc), an aprotic solvent widely used in various industrial and pharmaceutical applications. This article explores the biological activity of DMAc-D3, focusing on its pharmacological properties, potential therapeutic uses, and toxicological effects based on diverse research findings.

Pharmacological Properties

1. Solvent Properties and Applications:

DMAc is known for its high miscibility with water and ability to dissolve a wide range of organic compounds. Its role as a solvent in pharmaceutical formulations enhances drug solubility and bioavailability, making it a valuable component in drug development processes .

2. Anti-Thyroid Activity:

Recent studies have indicated that DMAc may exhibit anti-thyroid activity by interfering with iodine incorporation into thyroglobulin. This mechanism prevents the biosynthesis of thyroid hormones. The formation of a charge-transfer complex between DMAc and iodine was confirmed through spectroscopic methods, showing a significant interaction that suggests potential therapeutic applications in managing thyroid-related disorders .

Research Findings

Case Studies:

- A study conducted on the interaction of DMAc with iodine utilized UV-Vis and FTIR spectroscopies to analyze complex formation. The results demonstrated that DMAc could effectively inhibit iodine uptake, which is crucial for thyroid hormone synthesis, indicating its potential as an anti-thyroid agent .

- Another investigation highlighted the compound's role in enhancing bone regeneration and its antibacterial effects, suggesting broader applications in treating inflammatory and infectious diseases .

Toxicological Studies:

While DMAc has therapeutic potential, it is essential to consider its safety profile:

- Occupational Exposure: A study monitoring workers exposed to DMAc revealed significant urinary concentrations of both DMAc and its metabolite N-methylacetamide (NMA), indicating dermal absorption as a significant route of exposure. High levels of NMA were found in workers engaged in tasks involving direct contact with the solvent .

- Developmental Toxicity: Research indicates that high doses of DMAc can lead to teratogenic effects in animal models, highlighting the need for caution in its use during pregnancy. Specifically, oral studies have shown developmental toxicity at doses that also caused maternal toxicity .

Data Tables

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.